2-Methyl-1-hexene

Catalog No.
S597175
CAS No.
6094-02-6
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-hexene

CAS Number

6094-02-6

Product Name

2-Methyl-1-hexene

IUPAC Name

2-methylhex-1-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h2,4-6H2,1,3H3

InChI Key

IRUDSQHLKGNCGF-UHFFFAOYSA-N

SMILES

CCCCC(=C)C

Synonyms

2-methyl-1-hexene, methyl hexene

Canonical SMILES

CCCCC(=C)C

2-Methyl-1-hexene is an organic compound with the molecular formula C7H14C_7H_{14} and a molecular weight of approximately 98.19 g/mol. It is classified as an alkene due to the presence of a double bond between the first and second carbon atoms in its chain. This compound appears as a colorless to almost colorless liquid and has a boiling point of 92 °C and a flash point of -6 °C, indicating its highly flammable nature . The compound is also known by other names including n-C4H9C(CH3)=CH2 and 2-methylhex-1-ene .

  • Chemical Properties

    Scientists have measured various fundamental properties of 2-Methyl-1-hexene, including its boiling point, density, and refractive index. This information is valuable for researchers working with the compound in the lab. PubChem, National Institutes of Health:

  • Reactivity

    Studies have explored how 2-Methyl-1-hexene reacts with other chemicals. For example, research has shown that it can be converted to epoxides (cyclic ethers) by enzymes called P450s found in the liver. Stereochemistry of the biotransformation of 1-hexene and 2-methyl-1-hexene with rat liver microsomes and purified P450s of rats and humans - PubMed: Understanding these reactions can be useful in various fields, such as environmental science and toxicology.

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can yield hexane derivatives. The enthalpy change for this reaction is approximately -115.8 kJ/mol .
  • Oxidation: This compound can undergo oxidation reactions to form epoxides or alcohols. For instance, it can be epoxidized using peracids, resulting in the formation of 2-methyl-1,2-epoxyhexane.
  • Polymerization: 2-Methyl-1-hexene can participate in polymerization reactions, leading to the formation of polyolefins, which are widely used in plastics.

2-Methyl-1-hexene can be synthesized through several methods:

  • Dehydrohalogenation: This process involves the elimination of hydrogen halides from haloalkanes, particularly 2-bromohexane.
  • Catalytic Cracking: It can be produced during the catalytic cracking of larger hydrocarbons found in petroleum.
  • Alkylation Reactions: Another method involves the alkylation of propylene with butenes in the presence of a catalyst .

2-Methyl-1-hexene has several applications in various industries:

  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including surfactants and lubricants.
  • Polymer Production: It is utilized in the production of polyolefins, which are essential materials in plastics manufacturing.
  • Fuel Additives: Due to its properties, it may be used as an additive in fuels to improve performance .

Several compounds share structural similarities with 2-Methyl-1-hexene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-HexeneC6H12C_6H_{12}Straight-chain alkene without branching
3-Methyl-1-penteneC6H12C_6H_{12}Contains a methyl group on the third carbon
2-Methyl-2-penteneC6H12C_6H_{12}Has a double bond on the second carbon
4-Methyl-1-penteneC6H12C_6H_{12}Contains a methyl group on the fourth carbon

Uniqueness of 2-Methyl-1-Hexene: The primary distinction lies in its branched structure, which influences its physical properties and reactivity compared to straight-chain alkenes like 1-Hexene. Its unique branching also allows for different reaction pathways and applications that are not available to its straight-chain counterparts.

XLogP3

3.6

Boiling Point

62.1 °C
92.0 °C

Melting Point

-135.7 °C
-102.8 °C

UNII

V54TLV711M

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

194.98 mmHg
60.93 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

27236-46-0
6094-02-6
763-29-1

Wikipedia

2-methylhex-1-ene

Dates

Modify: 2023-08-15

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